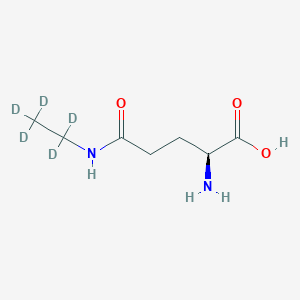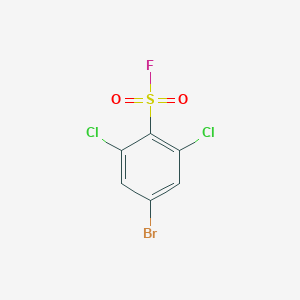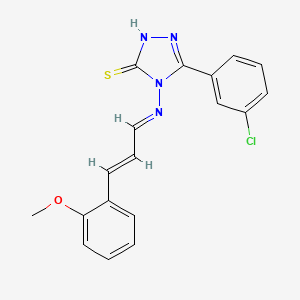
N'-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Derivative: Starting with 3,6-diiodo-9H-carbazole, the compound can be functionalized through halogenation or other substitution reactions.
Preparation of the Benzylidene Component: The 4-(diethylamino)benzaldehyde can be synthesized through standard aromatic substitution reactions.
Condensation Reaction: The final step involves the condensation of the benzylidene component with the carbazole derivative in the presence of a hydrazide group under controlled conditions, such as refluxing in ethanol with an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group or the carbazole ring.
Reduction: Reduction reactions could target the imine bond in the benzylidene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of fluorescent probes for biological imaging.
Medicine
Industry
Materials Science: Used in the development of organic semiconductors or other advanced materials.
作用机制
The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it might serve as a ligand, facilitating the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
- N’-(4-(Dimethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- N’-(4-(Diethylamino)benzylidene)-3-(3,6-dichloro-9H-carbazol-9-YL)propanohydrazide
Uniqueness
The unique combination of diethylamino and diiodo groups in N’-(4-(Diethylamino)benzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide may confer specific electronic and steric properties that make it particularly useful in certain applications, such as in the development of fluorescent probes or as a catalyst in organic reactions.
属性
分子式 |
C26H26I2N4O |
|---|---|
分子量 |
664.3 g/mol |
IUPAC 名称 |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3,6-diiodocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C26H26I2N4O/c1-3-31(4-2)21-9-5-18(6-10-21)17-29-30-26(33)13-14-32-24-11-7-19(27)15-22(24)23-16-20(28)8-12-25(23)32/h5-12,15-17H,3-4,13-14H2,1-2H3,(H,30,33)/b29-17+ |
InChI 键 |
UWJWVSQDIRTLTC-STBIYBPSSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2',4',6'-triisopropylbiphenyl]gold(I) hexafluoroantimonate](/img/structure/B12054105.png)
![tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate](/img/structure/B12054116.png)


![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)



![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)
